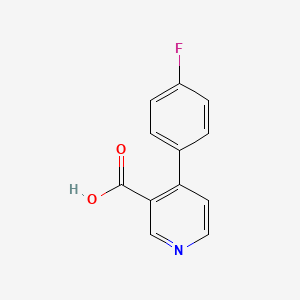

4-(4-Fluorophenyl)nicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-(4-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTERFRVVJUCSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557110 | |

| Record name | 4-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32923-72-1 | |

| Record name | 4-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Fluorophenyl Nicotinic Acid

Established Synthetic Routes and Strategies

The synthesis of 4-(4-Fluorophenyl)nicotinic acid has been successfully achieved through several reliable and well-documented routes. These methods, foundational to organic chemistry, include palladium-catalyzed cross-coupling reactions, the construction of the core pyridine (B92270) ring via cyclocondensation, and the chemical modification of existing precursor molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand out as a powerful tool for forming the crucial carbon-carbon bond between the pyridine and fluorophenyl rings. nih.govorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this would involve reacting a 4-halonicotinic acid derivative (e.g., 4-chloronicotinic acid or its ester) with 4-fluorophenylboronic acid.

The versatility of the Suzuki-Miyaura coupling is demonstrated by its application in solid-phase organic synthesis (SPOS), which is highly beneficial for creating libraries of related compounds. nih.gov The reaction conditions are generally mild and tolerant of a wide variety of functional groups, making it an attractive method. nih.gov The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields. For instance, palladium(II) acetate (B1210297) and triphenylphosphine (B44618) are commonly used catalyst systems, while bases like potassium carbonate or potassium phosphate (B84403) are employed to facilitate the catalytic cycle. organic-chemistry.orgdrugfuture.com

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 4-Halonicotinic Acid Derivative | 4-Fluorophenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | Good to Excellent |

| 5-Bromonicotinic Acid | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 85% nih.gov |

This table presents generalized and specific examples of Suzuki-Miyaura reaction conditions. Yields are context-dependent.

Cyclocondensation Reactions for Pyridine Ring Formation

Cyclocondensation reactions offer a fundamental approach to constructing the pyridine ring from acyclic precursors. Several classic named reactions can be adapted for the synthesis of substituted pyridines like nicotinic acid.

The Hantzsch Pyridine Synthesis is a well-known multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org By selecting appropriate starting materials, this method can be tailored to produce precursors for 4-substituted nicotinic acids.

The Guareschi-Thorpe Condensation provides another route to substituted pyridines. It involves the reaction of a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of ammonia. drugfuture.comrsc.org This method has been advanced to proceed in environmentally benign aqueous media, using ammonium carbonate as both the nitrogen source and reaction promoter, leading to high yields of hydroxy-cyanopyridines which can be further functionalized. rsc.orgnih.gov

The Bohlmann-Rahtz Pyridine Synthesis generates highly substituted pyridines from the condensation of an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.org The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to form the pyridine ring. organic-chemistry.org Modifications to this method, such as the use of acid catalysts, have made it more versatile and allowed for one-pot syntheses under milder conditions. organic-chemistry.org

Table 2: Overview of Cyclocondensation Reactions for Pyridine Synthesis

| Reaction Name | Key Precursors | Product Type | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | 1,4-Dihydropyridine (oxidized to Pyridine) | Multi-component reaction, forms dihydropyridine (B1217469) intermediate. wikipedia.orgorganic-chemistry.org |

| Guareschi-Thorpe | Cyanoacetic ester, 1,3-Dicarbonyl, Ammonia | Hydroxy-cyanopyridine | Can be performed in green solvents like water. drugfuture.comrsc.org |

Derivatization from Precursor Compounds (e.g., Esterification, Hydrazinolysis)

This compound can also be synthesized or modified through the derivatization of closely related precursor compounds. Standard organic transformations such as esterification and hydrazinolysis are commonly employed.

Esterification of the carboxylic acid group of this compound can be carried out to produce various esters. This is often done to protect the carboxylic acid group during subsequent reactions or to modify the compound's properties. The reaction of the nicotinic acid with an alcohol in the presence of an acid catalyst is a typical method.

Hydrazinolysis is the process of converting an ester into its corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. jk-sci.com For example, an ethyl or methyl ester of this compound can be treated with hydrazine hydrate, often in a solvent like ethanol, to yield 4-(4-Fluorophenyl)nicotinohydrazide. jk-sci.com These hydrazides are valuable intermediates for the synthesis of other heterocyclic compounds.

Another derivatization strategy involves the modification of a pre-existing nicotine-like structure. For instance, C-4 substituted nicotine (B1678760) derivatives have been prepared via a two-step sequence involving the addition of a cuprate (B13416276) reagent to an N-acylpyridinium salt of nicotine, followed by aromatization. nih.gov This highlights how functionalization at the 4-position of a pyridine ring can be achieved from a suitable precursor.

Advanced Synthetic Approaches and Reaction Optimization

In the quest for more efficient, sustainable, and rapid synthetic methods, chemists have explored advanced techniques and principles to optimize the synthesis of this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technology to dramatically accelerate chemical reactions. The application of microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher product yields and purities compared to conventional heating methods. jk-sci.comyoutube.comnih.gov

In the context of synthesizing pyridine derivatives, microwave heating has been successfully applied to the Hantzsch reaction. youtube.comnih.gov Studies have shown that microwave-assisted Hantzsch synthesis under solvent-free conditions can produce dihydropyridine nucleoside analogues in very high yields (86–96%) in a short time. youtube.comnih.gov Similarly, the Pechmann condensation for coumarin (B35378) synthesis has been optimized using microwave irradiation, achieving a 55.25% yield in just 260 seconds under solvent-free conditions. nih.gov The synthesis of hydrazides from esters, a key derivatization step, has also been shown to be more efficient under microwave conditions compared to conventional refluxing. jk-sci.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Hydrazide Synthesis | Ethanol, reflux | Shorter time, higher yield | jk-sci.com |

| Hantzsch Dihydropyridine Synthesis | Conventional heating, 42% yield | 30 mins, 58% yield (initial) | youtube.com |

This table illustrates the general advantages of microwave-assisted synthesis reported in the literature.

Exploration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. wikipedia.orgorganic-chemistry.org

For a molecule like this compound, green chemistry can be incorporated in several ways. The use of less hazardous solvents or even solvent-free conditions is a key aspect. wikipedia.org For example, the Hantzsch pyridine synthesis has been demonstrated to proceed in water, a benign solvent. wikipedia.org Furthermore, the development of advanced Guareschi-Thorpe syntheses in aqueous buffer solutions highlights a move towards more environmentally friendly protocols. rsc.orgnih.gov

Chemical Reactivity and Functionalization Studies

The strategic modification of this compound is a cornerstone in the development of new chemical entities. The presence of distinct reactive centers allows for selective chemical alterations, leading to compounds with tailored properties.

Substitutions and Modifications of the Pyridine Ring System

The pyridine ring of this compound is susceptible to various substitution reactions, although its electron-deficient nature, further influenced by the aryl and carboxyl substituents, dictates the feasible transformations.

Amination: The introduction of an amino group onto the pyridine ring can be achieved through various synthetic strategies. While direct amination of the parent molecule can be challenging, the use of activated precursors or multi-step sequences is a common approach. For instance, the synthesis of 4-aminonicotinic acid has been accomplished through a four-step route starting from isoquinoline, involving oxidation, anhydride (B1165640) formation, ammonolysis, and a Hofmann rearrangement. youtube.com This methodology could potentially be adapted for the amination of this compound. Another approach involves the reaction of p-fluoroaniline with ethyl cyanoacetate (B8463686) to form 2-cyano-N-(4-fluorophenyl)acetamide, which can then undergo cyclization to yield highly substituted 2-pyridones, including 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles. researchgate.net Nickel-catalyzed amination of aryl sulfamates represents another powerful method for forging carbon-nitrogen bonds in aromatic systems. nih.gov

Halogenation: The halogenation of pyridines is a critical transformation for introducing synthetic handles for further derivatization. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions due to the ring's electron deficiency. nih.gov However, methods have been developed for the selective halogenation of pyridines. One strategy involves the use of designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position, which can then be displaced by halide nucleophiles. nih.gov Another approach utilizes a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve highly regioselective halogenation at the 3-position under mild conditions. researchgate.netnih.gov For instance, 2-amino-3,4-formylpyridine has been successfully brominated using N-bromosuccinimide (NBS) in refluxing acetonitrile. youtube.com

Alkylation: The introduction of alkyl groups onto the pyridine ring can be accomplished through various methods, although direct Friedel-Crafts alkylation is generally not effective for electron-deficient pyridines. youtube.com Alternative strategies often involve the use of organometallic reagents or the activation of the pyridine ring. Research on the alkylation of arylacetic acids via enediolates using chiral lithium amides has shown high enantioselectivity, a method that could potentially be applied to derivatives of this compound. nih.gov Solid acid catalysts, such as immobilized phosphotungstic acid, have also been investigated for the alkylation of aromatic compounds. etsu.edu

Table 1: Selected Modifications of the Pyridine Ring System

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amination | 1. Oxidation (HNO3-H2SO4) 2. Anhydride formation (acetic anhydride) 3. Ammonolysis 4. Hofmann rearrangement | 4-Aminonicotinic acid derivative | youtube.com |

| Amination | p-fluoroaniline, ethyl cyanoacetate, pyridine, malononitrile, substituted benzaldehyde | 6-Amino-1-(4-fluorophenyl)-2-pyridone derivative | researchgate.net |

| Halogenation | Designed phosphine reagents, halide nucleophiles | 4-Halopyridine derivative | nih.gov |

| Halogenation | Zincke imine formation, N-halosuccinimide | 3-Halopyridine derivative | researchgate.netnih.gov |

| Alkylation | Chiral lithium amides, alkyl halides | α-Alkylated arylacetic acid derivative | nih.gov |

Derivatization of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group offers opportunities for derivatization, primarily through nucleophilic aromatic substitution of the fluorine atom or electrophilic substitution on the phenyl ring.

Nucleophilic Aromatic Substitution: The fluorine atom on the phenyl ring can be displaced by various nucleophiles, particularly when the ring is activated by electron-withdrawing groups. ebyu.edu.tr In the context of this compound, the pyridine ring itself acts as an electron-withdrawing substituent, facilitating such substitutions. For example, in the synthesis of chalcone (B49325) derivatives, it has been observed that a fluorine atom at the para position of an aromatic ring can be replaced by a methoxy (B1213986) group under basic conditions in methanol. ebyu.edu.tr The rate of nucleophilic aromatic substitution is often enhanced by the presence of multiple fluorine atoms on the ring. ebyu.edu.tr The reaction of [¹⁸F]fluoride with a trimethylammonium precursor has been used to synthesize 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester, demonstrating the feasibility of fluorine substitution for radiolabeling applications. nih.govacs.org

Electrophilic Aromatic Substitution: The phenyl ring can also undergo electrophilic substitution reactions, although the presence of the deactivating carboxyl and pyridine groups can make these reactions challenging. The hydroxyl group in phenols, being a strong activating group, readily undergoes electrophilic substitution, such as nitration and halogenation. byjus.comlibretexts.orggoogle.comquora.com While the 4-fluorophenyl group in the target molecule is less activated, electrophilic substitution could potentially be achieved under more forcing conditions or by using highly reactive electrophiles. For instance, the nitration of phenol (B47542) with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.comgoogle.com

A study on the biotransformation of fluorophenyl pyridine carboxylic acids using the fungus Cunninghamella elegans demonstrated that hydroxylation can occur on the 4'-position of the phenyl ring, indicating that this position is accessible to enzymatic modification. nih.govorganic-chemistry.org

Table 2: Selected Derivatizations of the 4-Fluorophenyl Moiety

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Nucleophilic Substitution | Methanol, KOH | 4-Methoxyphenyl derivative | ebyu.edu.tr |

| Nucleophilic Substitution | [¹⁸F]Fluoride, trimethylammonium precursor | [¹⁸F]-labeled derivative | nih.govacs.org |

| Biotransformation (Hydroxylation) | Cunninghamella elegans | 4'-Hydroxyphenyl derivative | nih.govorganic-chemistry.org |

Transformations Involving the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, including esters, amides, and alcohols.

Esterification: The conversion of this compound to its corresponding esters is a common transformation. This can be achieved through various methods, such as reaction with an alcohol in the presence of an acid catalyst. scholarsresearchlibrary.com For example, nicotinic acid can be esterified with a water-immiscible monohydroxy aliphatic alcohol by heating the mixture at reflux. google.com The synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester has been reported, highlighting the formation of an activated ester for further conjugation. nih.govacs.org

Amide Formation: The carboxylic acid can be converted to amides by reaction with amines, often in the presence of a coupling agent to activate the carboxyl group. A variety of nicotinamide (B372718) derivatives have been synthesized, demonstrating the feasibility of this transformation. ebyu.edu.trnih.govnih.gov For example, N-(thiophen-2-yl) nicotinamide derivatives have been prepared by first converting the nicotinic acid to the acyl chloride followed by reaction with a substituted thiophen-2-amine. nih.gov The synthesis of various amide derivatives of tranexamic acid and other amino acids has been achieved using DMT/NMM/TsO⁻ as a coupling reagent. nih.gov

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, [4-(4-fluorophenyl)pyridin-3-yl]methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to alcohols. masterorganicchemistry.comlibretexts.org However, for substrates with other reducible functional groups, more selective reagents may be required. For instance, borane-THF complex (BH₃-THF) is often used for the selective reduction of carboxylic acids in the presence of other functional groups. researchgate.net A method for the reduction of aromatic esters to alcohols using a sodium borohydride-methanol system in refluxing THF has also been reported. scholarsresearchlibrary.com

Table 3: Selected Transformations of the Carboxylic Acid Group

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Alcohol, acid catalyst | Ester derivative | scholarsresearchlibrary.comgoogle.com |

| Esterification | 2,3,5,6-Tetrafluorophenol, activating agent | Activated tetrafluorophenyl ester | nih.govacs.org |

| Amide Formation | Amine, coupling agent (e.g., oxalyl chloride, DMT/NMM/TsO⁻) | Amide derivative | nih.govebyu.edu.trnih.govnih.gov |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol | masterorganicchemistry.comlibretexts.org |

| Reduction | Borane-THF complex (BH₃-THF) | Primary alcohol | researchgate.net |

| Reduction (from ester) | Sodium borohydride, methanol, THF | Primary alcohol | scholarsresearchlibrary.com |

Advanced Spectroscopic and Structural Characterization of 4 4 Fluorophenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number and electronic environments of hydrogen atoms in a molecule. In 4-(4-fluorophenyl)nicotinic acid, the ¹H NMR spectrum displays distinct signals corresponding to the protons on the pyridine (B92270) and phenyl rings.

The protons on the pyridine ring of nicotinic acid itself typically show complex splitting patterns due to spin-spin coupling. stackexchange.com For instance, in nicotinic acid, the proton at position 2 appears as a doublet, the one at position 6 as a double doublet, the one at position 4 as an apparent doublet of triplets, and the one at position 5 as a multiplet. stackexchange.com The introduction of the 4-fluorophenyl group at the 4-position of the nicotinic acid ring will influence the chemical shifts of the remaining pyridine protons.

The protons on the 4-fluorophenyl ring will exhibit a characteristic pattern due to the fluorine atom. The protons ortho to the fluorine will be coupled to it, resulting in a doublet of doublets, while the protons meta to the fluorine will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2 | 8.9 - 9.2 | d |

| Pyridine H-6 | 8.7 - 8.9 | d |

| Pyridine H-5 | 7.4 - 7.6 | dd |

| Phenyl H (ortho to F) | 7.9 - 8.1 | dd |

| Phenyl H (meta to F) | 7.1 - 7.3 | t |

| Carboxylic Acid H | 10.0 - 13.0 | br s |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Each chemically non-equivalent carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment. wikipedia.orgpressbooks.pub

In this compound, the spectrum will show signals for the carbons of the pyridine ring, the phenyl ring, and the carboxylic acid group. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant, which is a characteristic feature. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon. pressbooks.publibretexts.org For example, sp² hybridized carbons of aromatic rings and carbonyl groups appear at higher chemical shifts (downfield) compared to sp³ hybridized carbons. pressbooks.pub

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Aromatic and Carboxylic Acids

| Carbon Environment | Typical Chemical Shift (ppm) |

| C=O (in acids and esters) | 160 - 185 |

| C in aromatic rings | 125 - 150 |

| C-F (in aromatic rings) | 150 - 170 (with C-F coupling) |

Source: Adapted from various sources including. chemguide.co.uk

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, providing excellent signal dispersion and sensitivity to subtle changes in the fluorine's electronic environment. wikipedia.orgbiophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. For instance, the ¹⁹F chemical shift for 2-(4-fluorophenyl)pyridine (B1266597) has been reported at -113.16 ppm. rsc.org The precise chemical shift for this compound will provide valuable information about the electronic effects of the nicotinic acid moiety on the fluorophenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. nih.gov

For this compound (C₁₂H₈FNO₂), the expected exact mass is approximately 217.05 g/mol . calpaclab.com In an ESI-MS experiment, the molecule would likely be observed as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 218.06. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 216.04.

The fragmentation pattern in MS/MS analysis would provide further structural confirmation. For example, in the analysis of nicotinic acid, a characteristic fragmentation is the loss of the carboxylic acid group. nih.govbevital.no For this compound, one would expect to see fragmentation corresponding to the loss of CO₂, H₂O, and potentially the cleavage of the bond between the two aromatic rings.

Table 3: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z |

| [M]⁺ | ~217.05 |

| [M+H]⁺ | ~218.06 |

| [M-H]⁻ | ~216.04 |

| [M-COOH]⁺ | ~172.06 |

Note: These are theoretical values. Actual observed m/z may vary slightly.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. thermofisher.com

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid group, the aromatic rings, and the carbon-fluorine bond.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Aromatic Rings | C=C stretch | 1450-1600 |

| Aromatic Rings | C-H stretch | 3000-3100 |

| Carbon-Fluorine | C-F stretch | 1000-1400 |

| Carboxylic Acid | C-O stretch | 1210-1320 |

Source: Adapted from various sources including. lumenlearning.comlibretexts.orglibretexts.org

The broad O-H stretch of the carboxylic acid is a particularly prominent feature. lumenlearning.com The C=O stretching frequency can provide information about hydrogen bonding. The C-F stretch is also a key diagnostic peak for confirming the presence of the fluorine substituent.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique to investigate the electronic structure of a molecule. It provides insights into the extent of conjugation and the energy of electronic transitions, primarily the π → π* and n → π* transitions. In organic molecules with aromatic rings and functional groups containing lone pairs of electrons, these transitions fall within the experimentally accessible UV-Vis range (200-800 nm).

For this compound, the UV-Vis spectrum would be expected to reveal key information about its conjugated system. The molecule possesses two aromatic rings, the pyridine ring of the nicotinic acid and the 4-fluorophenyl ring. The connection between these two rings allows for potential electronic conjugation, which would be reflected in the absorption spectrum. The presence of a carboxylic acid group and a fluorine atom can also influence the electronic transitions.

The spectrum of nicotinic acid itself shows characteristic absorption peaks. For instance, in an acidic solution, nicotinic acid exhibits peaks at approximately 213 nm and 261 nm. sigmaaldrich.comgoogle.com The introduction of the 4-fluorophenyl group at the 4-position of the pyridine ring would likely lead to a shift in these absorption maxima. This shift, known as a bathochromic (red) or hypsochromic (blue) shift, would depend on the extent of electronic interaction between the two ring systems.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur in regions of conjugation. The n → π* transitions, resulting from the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally weaker. mdpi.com Analysis of the positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands would provide a detailed picture of the electronic environment within this compound.

A hypothetical data table for the UV-Vis absorption of this compound in a specified solvent would resemble the following:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | Expected Value | Expected Value | π → π |

| Ethanol | Expected Value | Expected Value | n → π |

Note: The values in this table are placeholders and would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the solid-state molecular conformation of this compound, including bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the nature and geometry of intermolecular interactions that dictate the packing of the molecules in the crystal lattice.

For a molecule like this compound, several key structural features would be of interest. The dihedral angle between the pyridine and the fluorophenyl rings would reveal the degree of planarity of the molecule in the solid state. This, in turn, influences the extent of intermolecular π-π stacking interactions.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. Therefore, extensive hydrogen bonding networks are expected in the crystal structure. These could involve the formation of carboxylic acid dimers (R₂²(8) motif) or interactions with the nitrogen atom of the pyridine ring. The fluorine atom can also participate in weaker intermolecular interactions, such as C-H···F hydrogen bonds.

The crystal structure of nicotinic acid itself has been determined and is known to form a hydrogen-bonded network. nanomegas.com The introduction of the bulky 4-fluorophenyl group would significantly alter the crystal packing. Analysis of the crystal structure would reveal how these competing interactions—hydrogen bonding, π-π stacking, and other van der Waals forces—are balanced to achieve a stable crystalline form.

A summary of the crystallographic data for this compound would be presented in a table similar to this:

| Parameter | Value |

| Chemical Formula | C₁₂H₈FNO₂ |

| Formula Weight | 217.20 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Hydrogen Bonding Motifs | To be determined |

| π-π Stacking Interactions | To be determined |

Note: The values in this table are placeholders and would need to be determined through single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Modeling of 4 4 Fluorophenyl Nicotinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are fundamental to modern computational chemistry. youtube.com DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying the electronic structure and properties of complex molecules. youtube.comnih.gov These methods can predict a wide range of molecular attributes, from geometric structures to reactivity. nih.gov

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net Using methods like DFT with a specified basis set (e.g., B3LYP/6-311G**), researchers can calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. niscpr.res.innih.gov

Table 1: Predicted Geometric Parameters for a Fluorophenyl-Substituted Heterocycle

| Parameter | Predicted Value (DFT) |

|---|---|

| C-C (aromatic) | 1.39-1.44 Å |

| C-H (aromatic) | 1.08-1.085 Å |

| C-F | 1.39 Å |

| C-N | 1.35-1.43 Å |

Data derived from studies on analogous structures. niscpr.res.in

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. These parameters are valuable for predicting how a molecule will interact in chemical reactions and biological systems. In studies of nicotinic acid and its derivatives, DFT calculations are commonly used to determine these energies. For example, a study on a methyl picolinate (B1231196) derivative of nicotinic acid reported a HOMO energy of -6.8399 eV, a LUMO energy of -2.3143 eV, and an energy gap of 4.5256 eV, indicating a stable structure. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Nicotinic Acid Derivative

| Parameter | Energy Value |

|---|---|

| E(HOMO) | -6.8399 eV |

| E(LUMO) | -2.3143 eV |

| ΔE (Energy Gap) | 4.5256 eV |

Data from a study on a methyl 5-((cinnamoyloxy)methyl)picolinate. nih.gov

Tautomerism, particularly proton transfer, is a critical phenomenon in many heterocyclic compounds and plays a significant role in their chemical and biological activities. nih.gov For molecules like 4-(4-Fluorophenyl)nicotinic acid, which possess both proton-donating (carboxylic acid) and proton-accepting (pyridine nitrogen) sites, intramolecular proton transfer is a key area of investigation.

Computational studies, often using DFT, can elucidate the stability of different tautomers and the energy barriers associated with their interconversion. nih.gov For example, in a study of 2-aminopyridines, the transition state for proton transfer was identified, and the activation energy was calculated to be 44.81 kcal/mol. nih.gov The geometry of the transition state is critical, with the transferring proton typically exhibiting a longer bond distance than in its stable state. nih.gov Such calculations help determine which tautomeric form is most stable and the feasibility of proton transfer under various conditions. nih.govresearchgate.net

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. rug.nl It provides a comprehensive landscape of all possible atomic arrangements and their corresponding energies, allowing researchers to identify stable structures (minima), transition states (saddle points), and reaction pathways. rug.nlresearchgate.net

For reactions like intramolecular proton transfer, a PES can be constructed to visualize the energy changes as the proton moves from the donor to the acceptor atom. nih.gov The curvature of the PES at the transition state, which can be confirmed by identifying a single imaginary frequency in vibrational analysis, reveals the energy barrier for the reaction. nih.gov While creating a full PES is computationally intensive, it offers unparalleled insight into reaction dynamics and mechanisms. rug.nl Studies on related heteroaromatic compounds have successfully used PES mapping to understand processes like tautomerism and excited-state dynamics. rug.nlresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. mdpi.comnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves placing the ligand into the binding site of the receptor and calculating a score, often representing the binding free energy, which indicates the strength of the interaction. nih.gov

Numerous studies have employed molecular docking for derivatives of nicotinic acid to explore their potential as therapeutic agents. mdpi.comnih.govnih.gov These studies have investigated interactions with a wide range of biological targets, including those involved in cancer, inflammation, and infectious diseases. For instance, nicotinic acid derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to assess anti-inflammatory potential and bacterial enzymes like nitroreductase to explore antibacterial activity. mdpi.comnih.gov The results of these simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein, providing a rationale for the observed biological activity. mdpi.comnih.gov

Table 3: Examples of Molecular Docking Studies on Nicotinic Acid Derivatives

| Derivative Class | Protein Target (PDB ID) | Predicted Activity | Reference |

|---|---|---|---|

| Nicotinoyl-glycyl-glycine Hydrazides | Penicillin-binding protein 3 (PBP3), CYP51 | Antibacterial, Antifungal | nih.gov |

| 1,3,4-Oxadiazoline derivatives | E. coli Nitroreductase | Antibacterial | mdpi.com |

| Pyrazole-nicotinic acid hybrids | Niemann-Pick C1-Like 1 (NPC1L1) | Antihyperlipidemic | nih.gov |

| Thiazolo[5,4-b]pyridine derivatives | DNA duplex (1BNA) | Anticancer | matrixscientific.com |

In Silico Prediction of Molecular Interactions and Bioactivity Scoring

In silico prediction encompasses a range of computational methods used to assess the pharmacokinetic and biological properties of a molecule before it is synthesized and tested in a lab. nih.govnih.gov These predictions help researchers prioritize promising lead compounds and eliminate those with a low probability of success, thereby saving time and resources. nih.gov

For nicotinic acid derivatives, in silico tools are used to predict a variety of properties. nih.govnih.gov Software like Molinspiration can calculate bioactivity scores, which suggest a compound's potential as a GPCR ligand, ion channel modulator, kinase inhibitor, or enzyme inhibitor. nih.gov Studies have shown that nicotinic acid derivatives often score well as potential kinase and enzyme inhibitors. nih.govnih.gov Other platforms, such as ADMETlab, predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These computational models leverage the molecule's structure to forecast its behavior in a biological system, offering valuable insights into its potential efficacy and safety. nih.govnih.gov

Preclinical Biological Activity and Mechanistic Insights of 4 4 Fluorophenyl Nicotinic Acid and Analogs

Antimicrobial Research

The antimicrobial properties of nicotinic acid and its derivatives have been a subject of significant research, exploring their potential against a range of pathogenic microorganisms. These investigations have revealed a spectrum of activity, highlighting the versatility of the nicotinic acid scaffold in developing new antimicrobial agents.

Nicotinic acid, also known as vitamin B3, has been shown to possess antibacterial properties. While it may not have a proven, direct antibacterial effect on its own, it can enhance the ability of immune cells, such as neutrophils, to combat bacteria like Staphylococcus aureus. The therapeutic potential of nicotinic acid has been expanded through the synthesis of its derivatives, such as acylhydrazones and 1,3,4-oxadiazoles.

Research into a series of acylhydrazone derivatives of nicotinic acid revealed promising activity against Gram-positive bacteria. Specifically, certain compounds demonstrated significant efficacy against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) strains. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 1.95 µg/mL against S. epidermidis and 7.81 µg/mL against an MRSA strain. The subsequent transformation of these acylhydrazones into 1,3,4-oxadiazole derivatives also yielded compounds with high activity against all tested bacterial strains, particularly Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.

Furthermore, the introduction of a fluorophenyl group to other heterocyclic scaffolds, such as carbazole, has been shown to enhance antibacterial potential, especially against Gram-negative bacteria like Pseudomonas aeruginosa. This suggests that the fluorophenyl moiety, as seen in 4-(4-fluorophenyl)nicotinic acid, could be a key feature for potent antibacterial activity.

Table 1: Antibacterial Activity of Nicotinic Acid Analogs

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Acylhydrazone derivative of nicotinic acid | Staphylococcus epidermidis ATCC 12228 | 1.95 | |

| Acylhydrazone derivative of nicotinic acid | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | |

| 1,3,4-Oxadiazole derivative of nicotinic acid | Bacillus subtilis ATCC 6633 | 7.81 | |

| 1,3,4-Oxadiazole derivative of nicotinic acid | Staphylococcus aureus ATCC 6538 | 7.81 | |

| 1,3,4-Oxadiazole derivative of nicotinic acid | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |

Nicotinamide (B372718), a related compound to nicotinic acid, has demonstrated significant antifungal activity against Candida albicans, one of the most common human fungal pathogens, including strains resistant to fluconazole. Studies have determined the minimum inhibitory concentration (MIC) of nicotinamide against Candida strains to be in the range of 20-50 mg/ml. The sensitivity to nicotinamide does not appear to depend on the resistance level of the strains to other tested antifungal drugs.

The mechanism of this antifungal action involves the inhibition of Hst3, an enzyme crucial for the growth and survival of the yeast. However, C. albicans can develop resistance by rapidly reducing the intracellular concentration of nicotinamide. Despite this, nicotinamide can work synergistically with other antifungal drugs.

Synthetic derivatives of nicotinamide have been developed to enhance this antifungal potential. One study synthesized a series of nicotinamide derivatives, with a particular compound, 16g, showing potent activity against C. albicans with a MIC value of 0.25 μg/mL. This compound also proved effective against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 0.5 μg/mL. Higher concentrations of this derivative exhibited fungicidal activities. Biofilm formation, a key factor in the pathogenesis of C. albicans, was also effectively inhibited by these derivatives.

Anti-inflammatory and Analgesic Research

Effects on Inflammatory Cytokine Levels (e.g., TNF-α, IL-6)

In preclinical models, niacin has been observed to decrease the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in stimulated macrophages. nih.gov Specifically, in mouse alveolar macrophages induced with lipopolysaccharide (LPS), niacin has been shown to reduce the release of TNF-α, IL-6, and IL-8. researchgate.net This anti-inflammatory action is believed to be mediated, at least in part, through the G protein-coupled receptor GPR109A, which can inhibit the NF-κB signaling pathway. researchgate.netmdpi.com For instance, in RAW264.7 macrophage cells, niacin was found to significantly reduce the expression of IL-1β and IL-6 transcripts induced by LPS, although no significant difference was seen in TNF-α expression in that particular study. mdpi.com

The table below summarizes the observed effects of nicotinic acid on key inflammatory cytokines based on a meta-analysis of interventional studies. nih.gov

| Cytokine | Effect of Niacin Administration | Statistical Significance |

| TNF-α | Reduction in levels | Significant |

| IL-6 | Reduction in levels | Not statistically significant in meta-analysis |

| CRP | Notable reduction in levels | Significant |

Receptor-Ligand Interaction Studies (Preclinical)

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are crucial for various physiological processes. nih.govglpbio.com These receptors are composed of five subunits, forming a central pore. nih.gov The most prevalent subtypes in the central nervous system are the α4β2 and α7 nAChRs. nih.gov

The interaction of ligands with nAChRs can lead to either agonistic (activation) or antagonistic (inhibition) effects, as well as allosteric modulation. drugbank.com Allosteric potentiating ligands, for example, can enhance the receptor's response to the endogenous agonist, acetylcholine. drugbank.com

Structural modifications of nicotinic acid analogs can significantly influence their interaction with nAChR subtypes. For instance, in the design of ligands targeting the α3β4 nAChR, modifications such as the introduction of a benzyloxy group were made to increase lipophilicity and extend ligand-receptor interactions. nih.gov Molecular docking studies of such analogs have revealed key interactions, including hydrogen bonds and π-π interactions with amino acid residues within the aromatic cage at the interface of the α3 and β4 subunits. nih.gov

Positive allosteric modulators (PAMs) of nAChRs represent a therapeutic strategy to enhance nicotinic signaling without directly activating the receptor, which can help avoid receptor desensitization. acs.org For the α7 nAChR, various chemotypes have been identified that act as PAMs. acs.org

The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a key target for nicotinic acid and its analogs. nih.govnih.govwikipedia.org This receptor is primarily expressed in adipose tissue and various immune cells. nih.gov

Activation of GPR109A by agonists like niacin initiates a signaling cascade through Gαi subfamily of heterotrimeric G-proteins, leading to a decrease in cyclic AMP (cAMP) levels. nih.gov This mechanism is central to the anti-lipolytic effects of niacin. nih.gov Beyond G-protein coupling, activated GPR109A can also recruit β-arrestins, which are involved in receptor desensitization and downstream signaling. nih.gov

The anti-inflammatory effects of nicotinic acid are also largely mediated through GPR109A. mdpi.com Studies have shown that niacin's ability to reduce the expression of pro-inflammatory cytokines is dependent on the presence of this receptor. mdpi.com For example, in a mouse model of Parkinson's disease, niacin treatment demonstrated an anti-inflammatory effect by polarizing macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, a process linked to GPR109A. mdpi.com

The table below outlines the primary signaling pathways associated with GPR109A activation.

| Signaling Pathway | Mediator | Consequence of Activation |

| G-protein signaling | Gαi | Inhibition of adenylyl cyclase, leading to decreased cAMP levels. |

| β-arrestin signaling | β-arrestins | Receptor desensitization, trafficking, and downstream signaling. |

Nicotinate Phosphoribosyltransferase (NAPRT):

Nicotinate phosphoribosyltransferase (NAPRT) is a critical enzyme in the Preiss-Handler pathway, which synthesizes nicotinamide adenine dinucleotide (NAD) from nicotinic acid. nih.govoncotarget.com In some cancer cells, this pathway provides an alternative route for NAD production, especially when the primary salvage pathway involving nicotinamide phosphoribosyltransferase (NAMPT) is inhibited. nih.govinnovamol.com Therefore, inhibiting NAPRT in conjunction with NAMPT inhibitors is a promising anti-cancer strategy. nih.gov

Analogs of nicotinic acid have been investigated as potential NAPRT inhibitors. For example, 2-hydroxynicotinic acid and 4-hydroxynicotinic acid have demonstrated the ability to inhibit NAPRT, thereby sensitizing cancer cells to NAMPT inhibitors. nih.gov The inhibitory activity of these hydroxylated analogs is highly dependent on the position of the hydroxyl group on the pyridine (B92270) ring, with substitution at the 2 or 4-position being crucial for activity. nih.gov

Stearoyl-CoA Desaturase (SCD):

Stearoyl-CoA desaturase (SCD) is an enzyme that plays a key role in fatty acid metabolism by converting saturated fatty acids into monounsaturated fatty acids. nih.govresearchgate.net Overexpression of SCD1 is associated with various cancers, and its inhibition has been shown to block cancer cell proliferation and induce apoptosis. nih.govnih.gov

Inhibition of SCD1 can lead to an imbalance between saturated and unsaturated fatty acids, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR), which can ultimately trigger cell death. nih.govnih.gov Several small molecule inhibitors of SCD have been developed and have demonstrated efficacy in reducing tumor growth in preclinical models. nih.gov For example, in lung cancer cells, an SCD inhibitor was shown to impair the phosphorylation of the epidermal growth factor receptor (EGFR) and its downstream targets Akt and ERK. researchgate.net

Structure-Activity Relationship (SAR) Analysis

The position and electronic properties of fluorine atoms in nicotinic acid analogs and other bioactive molecules can significantly impact their biological activity. The incorporation of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target. digitellinc.com

In the context of dopamine (B1211576) transporter (DAT) inhibitors based on a tropane scaffold, fluoro-substitution on the phenyl rings has been explored. nih.gov For instance, in a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, the presence of fluorine at the 4-position of the phenyl rings was a key structural feature. nih.gov

For inhibitors of human equilibrative nucleoside transporters (ENTs), the presence and position of a halogen substitute on the fluorophenyl moiety were found to be essential for inhibitory activity against both ENT1 and ENT2. polyu.edu.hk The removal of the fluorine atom from the fluorophenyl group reduced, but did not eliminate, the inhibitory effect on ENT1. frontiersin.org

The electronic properties conferred by the fluorine atom can influence various non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be critical for ligand-receptor binding. For example, in the design of α3β4 nAChR ligands, a halogen bond with Trp149 was observed in molecular docking studies. nih.gov

The table below provides a hypothetical illustration of how fluorine substitution at different positions on a phenyl ring of a nicotinic acid analog might influence its inhibitory activity against a specific target, based on general SAR principles.

| Position of Fluorine | Relative Inhibitory Activity (Hypothetical) | Rationale (General Principles) |

| Ortho (2-position) | Moderate | May introduce steric hindrance, but can also influence conformation favorably for binding. |

| Meta (3-position) | Low to Moderate | Can alter electronic distribution, potentially affecting key interactions with the target. |

| Para (4-position) | High | Often a favorable position for substitution, as it can enhance binding affinity without causing significant steric clashes. |

Impact of Substitutions on the Pyridine and Phenyl Rings

The biological activity of nicotinic acid derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings. The electronic properties and steric profile of these substituents dictate the molecule's interaction with biological targets, thereby modulating its efficacy and mechanism of action.

The pyridine ring, a core component of nicotinic acid, is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic characteristic makes the C-2 and C-4 positions susceptible to nucleophilic substitution, while electrophilic substitution preferentially occurs at the C-3 position. The placement of a substituent, such as a phenyl group at the C-4 position, is generally well-tolerated and can serve as a scaffold for further functionalization. Research on related nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP) analogs has shown that large substituents are better tolerated at the 4-position of the pyridine ring than at the 5-position, highlighting the steric sensitivity of different positions on the pyridine core.

The phenyl ring attached at the C-4 position of the nicotinic acid offers a versatile platform for introducing a wide range of substituents to fine-tune the molecule's biological activity. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a nitrile (-CN) group, can significantly alter the electronic density of the entire molecule. mdpi.com This modification affects how the compound binds to its target, potentially enhancing its inhibitory activity.

For instance, in a study of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which also feature a substituted phenyl ring, compounds bearing a nitrile (-CN) group at the 2-position of the phenyl ring, combined with a halogen at the 4-position, demonstrated significant biological activity. mdpi.com The electron-withdrawing nature of both the nitrile and the halogen was found to be crucial for the observed FOXM1 inhibition. mdpi.com This suggests that for this compound, the fluorine atom, being a strongly electronegative element, exerts a powerful inductive electron-withdrawing effect, which is a key determinant of its activity. libretexts.org

Furthermore, the position of the substituent on the phenyl ring is as important as its electronic character. Studies on other bicyclic compounds have shown that substitutions on the phenyl ring can influence interactions with hydrophobic pockets within a receptor or enzyme's binding site. nih.gov The fluorine atom at the para-position (4-position) of the phenyl ring in this compound places it in a location that can critically influence binding affinity and selectivity.

In a study on substituted phenylfuranylnicotinamidines, a compound featuring a p-fluorophenyl group showed significant cytotoxic activity, underscoring the impact of this specific substitution. scienceopen.com The activity profile changed with different substitutions on the phenyl ring, such as p-chloro or p-methoxy groups, further illustrating the sensitivity of the biological response to the nature of the substituent. scienceopen.com

Table 1: Effect of Phenyl Ring Substitutions on the Activity of Nicotinamidine Analogs scienceopen.com

| Compound | Phenyl Ring Substituent | Activity Profile |

| Analog 4e | p-chlorophenyl | Cytotoxic |

| Analog 4f | p-fluorophenyl | Cytotoxic |

| Analog 4b | p-methoxyphenyl | Cytostatic |

| Analog 4g | 3,5-dichlorophenyl | Increased MPGI value (related to activity) |

Role of the Carboxylic Acid Moiety in Biological Function

The carboxylic acid group at the C-3 position of the pyridine ring is a cornerstone of the biological function of nicotinic acid and its derivatives. This functional group is often a key component of the pharmacophore, the essential part of a molecule required for its biological activity. nih.gov Its importance stems from its physicochemical properties, particularly its acidity and its ability to act as both a hydrogen bond donor and acceptor. nih.gov

At physiological pH, the carboxylic acid group is typically ionized, existing as a carboxylate anion. This negative charge is often crucial for forming strong electrostatic interactions or hydrogen bonds with positively charged or polar residues, such as arginine or lysine, in the binding site of a target protein or enzyme. nih.gov This interaction can anchor the molecule in the correct orientation for its biological effect.

Beyond its role in direct binding, the carboxylic acid moiety significantly impacts the pharmacokinetic properties of the molecule. Its ionized state generally increases water solubility, which is beneficial for administration and distribution in the body. nih.govnih.gov However, the presence of a charged group can also limit a molecule's ability to cross biological membranes, such as the blood-brain barrier, through passive diffusion. nih.gov

Esters: Esterification of the carboxylic acid can serve as a prodrug strategy. Once in the body, the ester may be hydrolyzed by esterase enzymes back to the active carboxylic acid form.

Amides: Replacing the carboxylic acid with an amide group can lead to compounds with distinct biological activities and improved stability. nih.gov Amides are less susceptible to hydrolysis than esters and can form different hydrogen bonding patterns, potentially altering the binding mode or selectivity of the compound. A study on caffeic acid derivatives showed that the phenethyl amide (CAPA) analog retained significant cytoprotective activity comparable to the phenethyl ester (CAPE), demonstrating the viability of this modification. nih.gov Similarly, research on kynurenic acid derivatives revealed that converting the carboxylic acid to a specific N,N-dimethylaminoethyl amide resulted in a molecule with potent neuroprotective properties. nih.gov

The choice to retain, modify, or replace the carboxylic acid group depends on the specific therapeutic target and desired pharmacological profile. In some cases, the acid is essential for activity, while in others, bioisosteric replacement (substituting the acid with another group of similar size and electronic properties, like a tetrazole or hydroxamic acid) can overcome pharmacokinetic challenges while preserving or even enhancing the desired biological effect. nih.gov

Applications in Chemical Biology and Materials Science

Development of Chemical Probes and Analytical Standards

While specific applications of 4-(4-Fluorophenyl)nicotinic acid as a chemical probe or analytical standard are not extensively documented, its structural isomer, 5-(4-Fluorophenyl)nicotinic acid, is utilized as a standard in various analytical methods. chemimpex.com This aids in the precise quantification of related compounds within complex mixtures. chemimpex.com Generally, fluorinated compounds like 6-fluoronicotinic acid serve as molecular scaffolds for synthesizing tracers used in positron emission tomography (PET), a key imaging technique in metabolic research. ossila.com Given this precedent within the fluorinated nicotinic acid family, this compound holds potential for development as a specialized analytical standard or as a building block for chemical probes designed to investigate biological systems.

Exploration in Advanced Materials Science

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, making them valuable for materials science. lookchem.com This is a key area of exploration for fluorophenyl-substituted nicotinic acids.

Potential in Organic Semiconductors

The field of organic semiconductors is an area where derivatives of nicotinic acid show promise. chemimpex.comchemimpex.com Specifically, the isomer 5-(4-Fluorophenyl)nicotinic acid has been explored for its potential in developing advanced materials like organic semiconductors. chemimpex.comchemimpex.com The design of organic semiconductors relies on the ability to tune molecules to control the energy distribution at their frontier molecular orbitals, which governs the movement of charges. nih.gov The unique electronic nature of the 4-(4-fluorophenyl) group suggests that its nicotinic acid derivative could also be a candidate for research into new solution-processable and flexible electronic materials. nih.gov

Contribution to Unique Electronic Properties of Materials

The presence of a fluorophenyl group modifies the electronic properties of the parent molecule. lookchem.com The fluorine atom, being highly electronegative, can influence the electron density across the pyridine (B92270) ring, which in turn affects the molecule's reactivity and intermolecular interactions. In compounds like N-(chlorophenyl)pyridinecarboxamides, the position of the halogen substituent has a distinct effect on the molecule's electrostatic properties and crystal structure. acs.org This ability to modulate electronic characteristics is fundamental to creating materials with tailored properties for advanced applications, suggesting that this compound could contribute to the development of novel functional materials. chemimpex.comchemimpex.com

Agrochemical Research Applications

Nicotinic acid and its derivatives are foundational structures in agrochemical research, leading to the development of various products for crop protection. nih.gov The pyridine motif is a key component in many commercial pesticides, including herbicides, insecticides, and fungicides. usda.govnih.govsci-hub.box

Development of Herbicides and Pesticides

Research has actively pursued nicotinic acid derivatives for new agrochemicals. nih.govusda.gov For instance, various N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown potent herbicidal activity against weeds like bentgrass and duckweed. usda.govnih.govacs.org One derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, was found to have an IC₅₀ value of 7.8 μM against duckweed. usda.govsci-hub.boxacs.org Similarly, other nicotinamide (B372718) derivatives have been synthesized and tested for fungicidal and insecticidal properties. nih.govjocpr.com For example, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate showed significant fungicidal effects against the plant pathogen Botryosphaeria berengriana. nih.gov The structural similarities of this compound to these active compounds make it a molecule of interest for synthesizing and testing new, potentially more effective or environmentally benign herbicides and pesticides. chemimpex.com

Contribution to Enhanced Crop Resistance

Beyond direct pesticidal action, certain agrochemicals aim to bolster a crop's own defenses. The isomer 5-(4-Fluorophenyl)nicotinic acid is being investigated for its potential in creating agrochemicals that improve crop resistance to diseases and pests. chemimpex.com Its ability to modulate biological pathways is a key feature in this application, potentially leading to more sustainable agricultural practices. chemimpex.com This suggests a parallel research avenue for this compound in developing compounds that enhance crop resilience.

Table 1: Investigational Applications of Nicotinic Acid Derivatives

| Application Area | Specific Use | Example Compound Class / Isomer | Reference |

| Chemical Biology | Analytical Standard | 5-(4-Fluorophenyl)nicotinic acid | chemimpex.com |

| Materials Science | Organic Semiconductors | 5-(4-Fluorophenyl)nicotinic acid | chemimpex.comchemimpex.com |

| Agrochemicals | Herbicides | N-(arylmethoxy)-2-chloronicotinamides | usda.govnih.govacs.org |

| Agrochemicals | Fungicides | Niacinamide Derivatives | nih.gov |

| Agrochemicals | Insecticides | Nicotinic Acid Derivatives | jocpr.com |

| Agrochemicals | Enhanced Crop Resistance | 5-(4-Fluorophenyl)nicotinic acid | chemimpex.com |

Future Directions and Emerging Research Avenues

Synergistic Research Combining Experimental and Computational Methodologies

The convergence of experimental and computational techniques represents a paradigm shift in chemical and pharmaceutical research. This synergy allows for a more rapid and resource-efficient investigation of molecules like 4-(4-fluorophenyl)nicotinic acid. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can predict how the compound might bind to a specific biological target. researchgate.net For instance, theoretical studies can identify the most favorable binding modes and calculate binding free energies, offering a preliminary assessment of a compound's potential efficacy. researchgate.net

These in silico predictions then guide experimental work. Laboratory-based assays can be designed to validate the computational findings, confirming the predicted interactions and quantifying the compound's activity. Furthermore, computational tools like Density Functional Theory (DFT) are invaluable for characterizing the molecule itself. DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts, which aids in the interpretation of experimental spectroscopic data, ensuring the correct structural assignment of newly synthesized analogues. indexcopernicus.comnih.gov This iterative cycle of prediction and validation accelerates the research process, allowing scientists to make more informed decisions about which derivatives to pursue. rsc.org

Table 1: Complementary Roles of Experimental and Computational Methods

| Method Type | Specific Technique | Application in Research of this compound |

|---|---|---|

| Computational | Molecular Docking | Predicts binding pose and affinity to a protein target. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the compound-protein complex over time. researchgate.net | |

| DFT Calculations | Predicts spectroscopic (IR, Raman, NMR) and electronic properties. indexcopernicus.comnih.gov | |

| QSAR Models | Predicts biological activity or toxicity based on chemical structure. nih.gov | |

| Experimental | In Vitro Assays | Measures biological activity (e.g., enzyme inhibition, receptor binding). |

| FT-IR/FT-Raman Spectroscopy | Confirms functional groups and validates DFT-predicted vibrational modes. indexcopernicus.com | |

| NMR Spectroscopy | Elucidates the chemical structure and validates theoretical chemical shifts. nih.govresearchgate.net |

Exploration of Novel Biological Targets beyond Current Understandings

While the therapeutic actions of the parent compound, nicotinic acid, are well-documented, particularly in relation to its effects on lipid metabolism and vascular inflammation, the full biological activity spectrum of its derivatives, including this compound, remains largely unexplored. nih.gov Future research will focus on screening this compound and its analogues against a wide array of biological targets to uncover novel therapeutic applications.

The structural modifications inherent in this compound may confer affinity for targets distinct from those of nicotinic acid. Research into structurally related compounds provides clues for potential new avenues. For example, various nicotinic acid derivatives have been investigated for their effects on targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs), as well as dopamine (B1211576) and serotonin (B10506) transporters, which are implicated in neurological and psychiatric disorders. nih.gov Other research on different molecular scaffolds has identified inhibitors of enzymes like farnesyltransferase, a target in cancer therapy, through virtual screening. nih.gov Similarly, some compounds are known to inhibit tubulin polymerization, another key anti-cancer strategy. researchgate.net By employing broad-based screening platforms and target identification technologies, researchers can investigate whether this compound interacts with these or other unforeseen targets, potentially expanding its use to oncology, neurology, or other inflammatory diseases beyond atherosclerosis. nih.gov

Table 2: Potential Novel Biological Targets for this compound Analogues

| Potential Target Class | Specific Example | Therapeutic Area | Rationale |

|---|---|---|---|

| Transporters | Serotonin Transporter (SERT) | Depression, Anxiety | Nicotinic derivatives have shown multimodal action on these targets. nih.gov |

| Dopamine Transporter (DAT) | Addiction, Parkinson's Disease | Nicotinic derivatives have shown multimodal action on these targets. nih.gov | |

| Enzymes | Farnesyltransferase | Cancer | Novel inhibitors have been identified through screening of diverse chemical libraries. nih.gov |

| Structural Proteins | Tubulin | Cancer | Certain small molecules can inhibit microtubule dynamics, leading to cell death. researchgate.net |

| Nuclear Receptors | Androgen Receptor (AR) | Prostate Cancer | Modified chemical structures can be designed to act as antagonists for hormone receptors. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the identification and optimization of new drug candidates. astrazeneca.comstanford.edu For a molecule like this compound, AI can be leveraged at multiple stages. Initially, generative AI models can design vast virtual libraries of novel derivatives, exploring a much wider chemical space than is possible through traditional methods alone. nih.gov

Subsequently, ML algorithms, particularly deep learning models like graph neural networks, can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of these virtual compounds. astrazeneca.comnih.gov These models can forecast a compound's likely efficacy, toxicity, solubility, and metabolic stability, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.govnih.gov This predictive power significantly reduces the time and cost associated with the early, high-failure-rate stages of drug discovery. nih.gov Furthermore, AI can help identify potential new targets by analyzing complex biological data from genomics and proteomics, linking specific molecular pathways to diseases and suggesting which compounds might modulate those pathways. youtube.com

Table 3: Applications of AI/ML in the Drug Discovery Process

| Discovery Phase | AI/ML Application | Specific Task for this compound Derivatives |

|---|---|---|

| Target Identification | Pathway Analysis | Identifying novel protein targets by analyzing disease-related biological data. youtube.com |

| Hit Identification | Virtual Screening | Screening millions of virtual compounds for predicted activity against a target. youtube.com |

| Lead Generation | Generative Models | Designing novel molecules with optimized properties based on the core scaffold. nih.gov |

| Lead Optimization | Predictive Modeling | Forecasting ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.gov |

| Preclinical Studies | Genotoxicity Prediction | Using QSAR and other models to predict potential DNA damage. nih.gov |

Development of Advanced Analytical Techniques for Characterization and Quantification

The rigorous characterization and quantification of any drug candidate are critical for its development. Future research on this compound will benefit from and contribute to the advancement of analytical methodologies. For definitive structural elucidation, single-crystal X-ray diffraction remains the gold standard, providing the precise three-dimensional arrangement of atoms in the molecule. mdpi.com This experimental data is crucial for validating computational models of the compound's structure.

For routine characterization and to confirm the identity of synthesized analogues, spectroscopic techniques are essential. These include Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, as well as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. indexcopernicus.comnih.gov

The quantification of this compound and its metabolites in biological matrices, such as plasma or serum, is vital for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, provides a reliable method for quantification. nih.govcreative-proteomics.comresearchgate.net For even greater sensitivity and specificity, especially when dealing with very low concentrations, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. creative-proteomics.comnih.gov The development of new, validated LC-MS/MS methods will be essential for accurately tracking the compound's journey through the body in future preclinical and clinical studies.

Table 4: Advanced Analytical Techniques for this compound

| Technique | Principle | Primary Application |

|---|---|---|

| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystal lattice. | Unambiguous determination of the 3D molecular structure. mdpi.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural elucidation in solution, including connectivity of atoms. nih.gov |

| FT-IR/FT-Raman Spectroscopy | Measures the absorption/scattering of infrared radiation by molecular vibrations. | Identification of functional groups and confirmation of molecular structure. indexcopernicus.com |

| HPLC-UV/Fluorescence | Chromatographic separation followed by detection via UV absorption or fluorescence. | Quantification in various samples, including pharmaceutical formulations. nih.govcreative-proteomics.com |

| LC-MS/MS | Chromatographic separation coupled with mass analysis of the molecule and its fragments. | Highly sensitive and specific quantification in complex biological matrices like plasma. creative-proteomics.comnih.gov |

常见问题

Q. What are the common synthetic routes for preparing 4-(4-Fluorophenyl)nicotinic acid, and what experimental conditions are critical for success?

The synthesis of 4-substituted nicotinic acids, including this compound, typically involves organolithium reagents. For example, phenyllithium can be added to pyridyl-3-oxazoline intermediates derived from nicotinic acid, followed by oxidation and deprotection . Key considerations include:

- Oxidation conditions : Air oxidation is often sufficient for converting 1,4-dihydropyridine intermediates to substituted pyridines.

- Deprotection : Acidic or basic hydrolysis of the oxazoline group yields the final nicotinic acid derivative.

- Regioselectivity : Organolithium addition favors 1,4-addition due to steric and electronic effects, ensuring proper substitution at the 4-position.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural determination. The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule structures due to its robustness in handling high-resolution data and twinned crystals . Critical steps include:

- Data collection : Use Cu-Kα or Mo-Kα radiation for optimal resolution.

- Hydrogen placement : SHELXL automatically positions hydrogen atoms using riding models, but manual validation is required for acidic protons (e.g., carboxylic acid groups).

- Validation : Check R-factors (aim for R1 < 5%) and residual electron density maps to confirm structural accuracy.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR or IR) for this compound derivatives?

Fluorine’s electronegativity significantly impacts NMR chemical shifts and coupling constants. For example:

- 19F NMR : The para-fluorine in the phenyl ring typically resonates near -110 ppm (referenced to CFCl3). Deviations may indicate electronic interactions with the nicotinic acid moiety .

- 1H NMR : Coupling between fluorine and aromatic protons (J ~8–10 Hz) should be resolved using high-field instruments (≥400 MHz).

- IR spectroscopy : The carboxylic acid C=O stretch (~1700 cm⁻¹) may overlap with ketone or amide signals; use deuterated solvents (e.g., DMSO-d6) to minimize interference.